molecular formula C8H4ClN3 B8017629 4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile

4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile

Cat. No.: B8017629
M. Wt: 177.59 g/mol
InChI Key: JEPKPYFBXZIGCN-UHFFFAOYSA-N
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Description

4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3 This compound is notable for its unique structure, which includes a pyrrolo[1,2-b]pyridazine core substituted with a chlorine atom at the 4-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridazine with a nitrile-containing reagent in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyridazine ring.

    Cyclization Reactions: The cyano group can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-Pyrrolo[1,2-b]pyridazine-3-carbonitrile, while oxidation might produce a pyridazine N-oxide derivative.

Scientific Research Applications

4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The cyano group and the pyridazine ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    4-Bromo-Pyrrolo[1,2-b]pyridazine-3-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    4-Methyl-Pyrrolo[1,2-b]pyridazine-3-carbonitrile: Contains a methyl group instead of chlorine.

    4-Fluoro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile: Substituted with a fluorine atom.

Uniqueness: 4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-6(4-10)5-11-12-3-1-2-7(8)12/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPKPYFBXZIGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=C(C=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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